Potency Advantage of the Phenylsulfonyl-Cyclopentyl Scaffold Over Cyclohexyl and Alternative Sulfonyl Analogs in VLA-4 Binding
In a systematic SAR study of 1-sulfonyl-cyclopentyl carboxylic acid amides as VLA-4 ligands, the cyclopentyl scaffold with a phenylsulfonyl group provided the foundation for sub-nanomolar antagonists. Expanding the carbocycle from cyclopentyl to cyclohexyl (n=1 to n=2) resulted in a modest loss of potency [1]. Substituting the phenylsulfonyl group with a large alkyl sulfonyl (e.g., n-octyl) or a naphthyl group led to a dramatic loss of activity, while a cyclohexyl sulfonyl provided only a modest improvement [1]. The most potent compound derived from this series, N-(3-phenylsulfonyl-3-piperidinoyl)-(L)-4-(2',6'-dimethoxyphenyl)phenylalanine, achieved an IC50 of 90 pM against VLA-4, underscoring the scaffold's potential [1].
| Evidence Dimension | VLA-4 binding affinity (radioreceptor assay) and SAR trends for the carboxylic acid scaffold used to prepare active amides |
|---|---|
| Target Compound Data | Cyclopentyl-phenylsulfonyl scaffold yields amides with IC50 as low as 90 pM (most potent analog in the study) [1] |
| Comparator Or Baseline | Cyclohexyl scaffold: modest loss in potency compared to cyclopentyl; n-octylsulfonyl and naphthylsulfonyl analogs: dramatically reduced activity; Cyclohexylsulfonyl analog: modest improvement in potency [1] |
| Quantified Difference | Not reported as a single number for the free acid; derived from the relative activity of the corresponding amides. The optimal cyclopentyl/phenylsulfonyl combination is superior to cyclohexyl and to most alkyl/aryl sulfonyl variants. |
| Conditions | 125I-VCAM-Ig fusion protein binding to VLA-4 receptor expressed on human Jurkat cells [1] |
Why This Matters
For programs targeting VLA-4 or similar integrins, the data confirm that the cyclopentyl/phenylsulfonyl acid is the preferred intermediate, as alternative scaffolds consistently yield less potent final compounds.
- [1] Gutteridge, C. E.; de Laszlo, S. E.; Kamenecka, T. M.; McCauley, E.; van Riper, G.; Mumford, R. A.; Kidambi, U.; Egger, L. A.; Tong, S.; Hagmann, W. K. N-(3-Phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Bioorg. Med. Chem. Lett. 2003, 13 (5), 885–890. View Source
